molecular formula C16H11FN2O2 B2528534 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 477712-40-6

1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2528534
CAS RN: 477712-40-6
M. Wt: 282.274
InChI Key: CWQNHYPQPZYZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities. The presence of the fluorophenyl group suggests potential for enhanced biological interactions due to the electronegative fluorine atom, which can influence the binding affinity of the compound to various biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are key intermediates for creating Schiff bases with antimicrobial activity . The synthesis of related compounds typically involves the Vilsmeier-Haack reaction, which is a form of formylation used to introduce aldehyde groups into substrates . The synthesis of similar compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involves condensation reactions and cyclization steps .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . The presence of the fluorophenyl group can influence the electronic distribution within the molecule, as seen in the molecular docking studies of related compounds, which suggest that the fluorine atom plays a crucial role in binding .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the carboxylic acid group can form hydrogen bonds, as observed in the crystal structure of 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid . The reactivity of the carbonyl group in similar compounds is highlighted by its negative charge in molecular electrostatic potential (MEP) maps, indicating it as a reactive site for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like the fluorophenyl group can affect properties such as solubility, melting point, and biological activity. The nonlinear optical properties of these compounds are often investigated due to the small energy gap between the frontier molecular orbitals, as seen in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid . The antimicrobial activity of Schiff bases derived from pyrazole compounds is also a significant physical property, with some derivatives showing excellent activity .

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been the focus of research due to their interesting structural properties. For instance, Loh et al. (2013) synthesized several pyrazole compounds, including variants of 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole, and characterized their structures using X-ray single crystal structure determination. They noted specific dihedral angles between the pyrazole and fluoro-substituted rings, indicating potential applications in material sciences and molecular design (Loh et al., 2013).

Antiproliferative Activity

A notable area of research is the evaluation of antiproliferative activities of these compounds. Kasımoğulları et al. (2015) synthesized novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives and tested their antiproliferative activities against various cancer cell lines. One derivative demonstrated significant activity, suggesting potential in cancer treatment research (Kasımoğulları et al., 2015).

Nonlinear Optical Materials

Chandrakantha et al. (2013) explored the potential of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including derivatives of this compound, as nonlinear optical (NLO) materials. They found that specific derivatives exhibited significant nonlinearity, indicating their potential use in optical limiting applications (Chandrakantha et al., 2013).

Infrared Spectrum and Molecular Docking Studies

Mary et al. (2015) conducted experimental and theoretical investigations on a derivative of this compound, examining its molecular structure, vibrational frequencies, and molecular docking studies. They suggested its potential use in sensing strongly acidic environments and in pharmacological applications due to its phosphodiesterase inhibitory activity (Mary et al., 2015).

Mechanism of Action

While the specific mechanism of action for “1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid” is not available, similar fluorinated pyrazoles have been studied for their biological activities . For example, a molecular docking study showed that a similar fluorinated pyrazole had a binding affinity to the human estrogen alpha receptor (ERα) close to that of 4-OHT, a native ligand .

Safety and Hazards

Safety data sheets for related compounds indicate that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated pyrazoles are of interest in medicinal chemistry due to their potential biological activities . Future research may focus on further exploring the synthesis methods, understanding the mechanisms of action, and evaluating the biological activities of these compounds.

properties

IUPAC Name

1-(4-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQNHYPQPZYZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.